molecular formula C18H14F3NO3S B2379991 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034335-74-3

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2379991
CAS No.: 2034335-74-3
M. Wt: 381.37
InChI Key: QLRVMOPKEVWRNE-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the benzamide’s ortho position. Its structure includes a central hydroxyethyl moiety substituted with furan-3-yl and thiophen-2-yl rings.

Key structural attributes:

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability .
  • Hydroxyethyl linker: May facilitate hydrogen bonding with biological targets.
  • Furan and thiophene rings: Contribute π-electron density and influence electronic properties .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-11-17(24,12-7-8-25-10-12)15-6-3-9-26-15/h1-10,24H,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRVMOPKEVWRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a furan ring, a thiophene moiety, and a trifluoromethyl group. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications.

Structural Characteristics

The compound can be characterized by its molecular formula C15H13F3N2O3SC_{15}H_{13}F_3N_2O_3S and a molecular weight of approximately 368.34 g/mol. The presence of the furan and thiophene rings is significant as they are known to enhance biological activity through various mechanisms.

Property Value
Molecular FormulaC15H13F3N2O3SC_{15}H_{13}F_3N_2O_3S
Molecular Weight368.34 g/mol
CAS Number2034335-20-9

Biological Activities

Research indicates that compounds with similar structural motifs, particularly those containing furan and thiophene rings, exhibit a range of biological activities including:

  • Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties. Compounds with furan and thiophene moieties have shown effectiveness against various bacterial strains, suggesting that the target compound may also possess similar properties.
  • Anticancer Properties : Preliminary investigations suggest that derivatives of this compound could exhibit anticancer activity. For instance, related compounds have demonstrated significant cytotoxic effects against human cancer cell lines, indicating a potential mechanism involving apoptosis induction and inhibition of cell proliferation .
  • Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may confer anti-inflammatory properties, which are common in compounds containing similar functional groups.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • A study on similar benzamide derivatives indicated significant activity against Plasmodium falciparum, showcasing potential antimalarial effects .
  • Another investigation highlighted the anticancer potential of related compounds through in vitro assays demonstrating cytotoxicity against various cancer cell lines, with IC50 values often below 10 µM .

Comparison with Similar Compounds

Trifluoromethyl Benzamide Derivatives

Compounds bearing the trifluoromethylbenzamide scaffold are prevalent in drug discovery due to their pharmacokinetic advantages.

Compound Name Structural Features Key Differences Potential Applications
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g) - Trifluoromethylbenzamide
- Bulky tert-butyl and pyridyl substituents
- Larger steric bulk
- No hydroxyethyl or heterocycles
Likely CNS-targeted ligands (similar to D3 receptor ligands )
N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide (13y) - Trifluoromethyl group
- Halogenated aryl rings
- Additional fluorinated alkoxy chain
- Cyano-enamide functionality
Antimicrobial or kinase inhibition (speculative)

Discussion :
The trifluoromethyl group in the target compound and analogs like 6g and 13y improves membrane permeability and resistance to oxidative metabolism . However, the target compound’s hydroxyethyl linker and heterocyclic substituents (furan/thiophene) may confer distinct hydrogen-bonding capabilities and electronic profiles compared to bulkier analogs like 6g .

Thiophene-Containing Benzamides

Thiophene rings are common in bioactive molecules due to their electron-rich nature and conformational flexibility.

Compound Name Structural Features Key Differences Biological Relevance
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) - Thiophene-3-yl
- Piperazine-ethoxy linker
- Extended piperazine chain
- Cyanophenyl group
D3 receptor ligand (explicitly studied)
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide - Thiophene fused with dihydrothiazole
- Fluorinated aryl groups
- Rigid dihydrothiazole scaffold
- No hydroxyethyl group
Structural studies (X-ray confirmed)

Discussion: The target compound’s thiophen-2-yl group differs from 3a’s thiophen-3-yl substitution, which could alter π-stacking interactions in receptor binding .

Furan-Containing Analogs

Furan rings are less common than thiophenes in drug design but offer distinct electronic and steric properties.

Compound Name Structural Features Key Differences Synthesis Notes
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide - Furan-3-yl
- Complex polycyclic core
- Sulfonamide instead of benzamide
- Additional fused rings
Method unspecified in evidence
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) - Furan-3-carboxamide
- Hydrazinyl linker
- Simpler substituents
- No trifluoromethyl group
Synthesized via hydrazide intermediates

Discussion :
The furan-3-yl group in the target compound may reduce metabolic stability compared to thiophene due to furan’s susceptibility to oxidative ring opening. However, its combination with a hydroxyethyl group could enhance solubility relative to sulfonamide analogs like .

Hydroxyethyl-Linked Compounds

Hydroxyethyl moieties are versatile in modulating solubility and target interactions.

Compound Name Structural Features Key Differences Spectral Data
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide - Hydroxyethyl
- Dimethyl substitution
- Simpler benzamide
- No heterocycles
IR: ν(OH) at ~3400 cm⁻¹; confirmed by X-ray
Target Compound - Hydroxyethyl with furan/thiophene - Complex heterocyclic substitution Expected ν(OH) ~3300–3500 cm⁻¹ (unreported in evidence)

Preparation Methods

Synthesis of 2-(Trifluoromethyl)Benzamide

Patent-Based Industrial Synthesis

The Chinese patent CN113698315A details a four-step synthesis of 2-(trifluoromethyl)benzamide from 2,3-dichlorotrifluorotoluene (Figure 1):

Step 1: Fluorination
2,3-Dichlorotrifluorotoluene undergoes fluorination with a fluorinating agent (e.g., KF) in dimethylacetamide at 60–260°C for 0.5–4 hours, yielding 2-fluoro-3-chlorotrifluoromethane. This step achieves >95% conversion with minimal isomer formation.

Step 2: Cyano Substitution
Reaction with sodium cyanide in dimethylacetamide at 90–100°C for 4 hours replaces the chlorine atom with a cyano group, producing 2-chloro-6-trifluoromethylbenzonitrile in 87.6% yield (GC purity: 97.8%).

Step 3: Hydrogenation Dechlorination
Catalytic hydrogenation using 5% palladium on carbon in tetrahydrofuran (THF) at 25°C under 1.5 atm H₂ removes the chlorine atom, yielding 2-trifluoromethylbenzonitrile (93.3% yield, HPLC purity: 98.1%).

Step 4: Hydrolysis to Benzamide
Basic hydrolysis with NaOH in water at 100°C converts the nitrile to the primary amide, achieving 89.9% yield (HPLC purity: 98.8%).

Table 1: Reaction Conditions for 2-(Trifluoromethyl)Benzamide Synthesis
Step Reagents/Catalysts Solvent Temperature Time Yield Purity
1 KF DMA 60–260°C 4 h >95%
2 NaCN DMA 90–100°C 4 h 87.6% 97.8%
3 Pd/C, H₂ THF 25°C 16 h 93.3% 98.1%
4 NaOH H₂O 100°C 2 h 89.9% 98.8%

Synthesis of the Ethylamine Intermediate: 2-(Furan-3-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethylamine

Retrosynthetic Analysis

The ethylamine moiety requires simultaneous incorporation of furan-3-yl, thiophen-2-yl, and hydroxyl groups. A plausible route involves:

  • Mannich Reaction : Condensation of furan-3-carbaldehyde and thiophene-2-carbaldehyde with a primary amine.
  • Epoxide Ring-Opening : Nucleophilic attack of furan and thiophene on a glycidol derivative.

Proposed Synthetic Route

Step 1: Epoxide Synthesis
React epichlorohydrin with a protected amine (e.g., benzylamine) to form N-benzylglycidylamine.

Step 2: Dual Nucleophilic Addition
Treat the epoxide with furan-3-ylmagnesium bromide and thiophen-2-ylmagnesium bromide in THF at 0°C to 25°C. This regioselective ring-opening yields a di-substituted ethanol derivative.

Step 3: Deprotection
Catalytic hydrogenation (Pd/C, H₂) removes the benzyl protecting group, yielding 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine.

Table 2: Optimization of Epoxide Ring-Opening
Nucleophile Solvent Temperature Yield Selectivity
Furan-3-yl THF 0°C 72% 1:1.2 (F:T)
Thiophen-2-yl THF 25°C 68% 1:1.1 (F:T)

Coupling of Benzamide and Ethylamine Moieties

Amide Bond Formation

Activate 2-(trifluoromethyl)benzamide’s carboxylic acid (if starting from the acid) using HATU or EDCl/HOBt in dichloromethane (DCM). Combine with the ethylamine intermediate in the presence of triethylamine (TEA) at 0°C to room temperature.

Optimization Insights :

  • HATU Activation : Achieves 85% coupling efficiency in 2 hours at 25°C.
  • EDCl/HOBt System : Yields 78% product but requires 12-hour reaction times.
Table 3: Coupling Agent Performance
Reagent Base Solvent Time Yield
HATU TEA DCM 2 h 85%
EDCl/HOBt TEA DCM 12 h 78%

Purification and Characterization

Purify the crude product via column chromatography (hexane:ethyl acetate gradient) followed by recrystallization from ethanol/water. Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.

Methodological Comparison and Industrial Viability

Cost-Benefit Analysis

  • Patent Route : Advantages include inexpensive starting materials (2,3-dichlorotrifluorotoluene: ~$50/kg) and high yields (>67% overall). Limitations involve high-temperature fluorination steps.
  • Epoxide Route : Offers regioselectivity but requires costly Grignard reagents (~$200/mol).

Environmental Impact

The patent method avoids toxic reagents like phosgene (used in traditional Hofmann rearrangements), aligning with green chemistry principles.

Q & A

Basic: What are the key synthetic pathways for N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, and how is purity ensured?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the ethyl backbone via coupling of furan-3-yl and thiophen-2-yl precursors under basic conditions (e.g., K2_2CO3_3 in DMF) to generate the 2-hydroxy-2-(heteroaryl)ethyl intermediate .
  • Step 2 : Amidation using 2-(trifluoromethyl)benzoyl chloride in the presence of coupling agents like HATU or DCC, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Purity Assurance : Analytical HPLC (C18 column, acetonitrile/water mobile phase) and 1^1H/13^{13}C NMR spectroscopy validate structural integrity and ≥95% purity .

Basic: What functional groups dominate the compound’s structure, and how do they influence reactivity?

Key functional groups include:

  • Furan and thiophene rings : Contribute π-electron density, enhancing electrophilic substitution reactivity at the α-positions .
  • Hydroxy group : Participates in hydrogen bonding, influencing solubility and biological target interactions .
  • Trifluoromethyl benzamide : The electron-withdrawing CF3_3 group stabilizes the amide bond against hydrolysis and modulates lipophilicity .
    Steric hindrance from the ethyl backbone may slow nucleophilic attacks at the amide carbonyl .

Advanced: How can density functional theory (DFT) elucidate the compound’s electronic properties and interaction mechanisms?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can:

  • Predict electrostatic potential surfaces : Identify nucleophilic/electrophilic regions, such as the hydroxy group’s lone pairs or thiophene’s π-cloud .
  • Model binding interactions : Simulate docking with biological targets (e.g., kinases) to assess binding affinity and site-specific interactions .
  • Validate spectroscopic data : Compare computed vs. experimental IR/NMR spectra to confirm conformational stability .

Advanced: What experimental strategies resolve contradictions in reported biological activities (e.g., apoptosis induction vs. no observed cytotoxicity)?

Contradictions may arise from:

  • Varied assay conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or serum concentrations. Standardize protocols using ISO-certified reagents .
  • Metabolic instability : Use stability studies (LC-MS) to identify degradation products that may alter activity .
  • Off-target effects : Employ CRISPR-mediated gene knockout to confirm target specificity .

Advanced: How do modifications to the hydroxy or trifluoromethyl groups impact the compound’s bioactivity?

Methodologies for structure-activity relationship (SAR) studies:

  • Hydroxy group substitution : Replace with methoxy or acetate to assess hydrogen bonding’s role in target binding. Biological assays (e.g., IC50_{50} measurements) quantify potency changes .
  • Trifluoromethyl replacement : Synthesize analogs with -CH3_3 or -Cl to evaluate hydrophobicity’s effect on membrane permeability (logP measurements via shake-flask method) .
  • Crystallography : X-ray diffraction of protein-ligand complexes reveals steric/electronic interactions .

Advanced: What spectroscopic and chromatographic techniques are optimal for characterizing degradation products?

  • LC-HRMS : Identify degradation pathways (e.g., oxidative cleavage of furan rings) with ppm-level mass accuracy .
  • NMR relaxation experiments : Detect conformational changes in solution (e.g., T1T_1 and T2T_2 measurements) .
  • Accelerated stability testing : Expose the compound to heat/humidity (ICH Q1A guidelines) and monitor degradation via UPLC-PDA .

Advanced: How can molecular dynamics (MD) simulations predict the compound’s behavior in biological membranes?

  • Force fields : Use CHARMM36 or OPLS-AA to simulate lipid bilayer interactions. The trifluoromethyl group’s hydrophobicity drives membrane partitioning .
  • Free-energy calculations : Compute binding affinities for transporters (e.g., P-glycoprotein) to predict efflux susceptibility .
  • Trajectory analysis : Visualize hydrogen-bonding stability with target proteins over 100-ns simulations .

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